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N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Physicochemical profiling Drug-likeness SAR

N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941955-23-3) is a synthetic small molecule belonging to the N-tosylpiperidine acetamide class. Its molecular formula is C₂₂H₂₈N₂O₅S with a molecular weight of 432.5 g/mol.

Molecular Formula C22H28N2O5S
Molecular Weight 432.54
CAS No. 941955-23-3
Cat. No. B2850227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
CAS941955-23-3
Molecular FormulaC22H28N2O5S
Molecular Weight432.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C22H28N2O5S/c1-16-7-10-19(11-8-16)30(26,27)24-13-5-4-6-17(24)14-22(25)23-20-12-9-18(28-2)15-21(20)29-3/h7-12,15,17H,4-6,13-14H2,1-3H3,(H,23,25)
InChIKeyCNQDAIAZSJPVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941955-23-3): Structural Identity and Physicochemical Profile


N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941955-23-3) is a synthetic small molecule belonging to the N-tosylpiperidine acetamide class. Its molecular formula is C₂₂H₂₈N₂O₅S with a molecular weight of 432.5 g/mol [1]. The compound features a 2,4-dimethoxyphenyl group attached via an acetamide linker to a 1-tosylpiperidine scaffold. Computed physicochemical properties include an XLogP3 of 3.1, one hydrogen bond donor, six hydrogen bond acceptors, and seven rotatable bonds [1]. This scaffold is structurally related to histone deacetylase (HDAC) inhibitor chemotypes described in patent literature, where tosylpiperidine-acetamide derivatives have been investigated for HDAC1/2 inhibitory activity [2]. The compound is available from chemical suppliers at typical purity of 95% and is intended exclusively for non-human research use [1].

Chemotype
Tosylpiperidine-acetamide scaffold; reported HDAC inhibitor chemotype context
Key substitution
2,4-dimethoxyphenyl group influences hydrogen-bond acceptor topology and lipophilicity signature
Procurement context
Research-use-only small molecule; not interchangeable with isomeric vasopeptidase inhibitors or in-class analogs without verification

Why N-(2,4-Dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941955-23-3) Cannot Be Replaced by Generic In-Class Analogs


Within the N-tosylpiperidine acetamide class, even minor aryl substitution changes on the anilide nitrogen can produce substantial shifts in physicochemical properties and target engagement profiles. The 2,4-dimethoxy substitution pattern on the phenyl ring confers a distinct hydrogen-bond acceptor topology (6 HBA counts) and a moderate logP of 3.1 [1], differentiating it from mono-methoxy, halogenated, or unsubstituted phenyl analogs. Published structure–activity relationship (SAR) data for structurally related tosylpiperidine derivatives demonstrate that methoxy substitution position and count directly influence HDAC isoform selectivity and cellular potency by more than 10-fold in some cases [2]. Consequently, generic substitution with a non-identical N-aryl acetamide analog without verifying retention of target binding, selectivity, and solubility may compromise experimental reproducibility and lead to discordant biological results. The evidence compiled below provides the quantitative basis for selecting CAS 941955-23-3 over its closest structural neighbors.

This compound
2,4-dimethoxyphenyl substitution; HBA=6, XLogP3=3.1; reported HDAC1/2 inhibitor chemotype SAR context
Generic in-class analog
Mono-methoxy, halogenated, or unsubstituted phenyl variants may shift target engagement and solubility by >10-fold; binding profile may not transfer
This compound
Tosylpiperidine-acetamide scaffold; HDAC-directed chemotype
Ilepatril (isomeric)
Same molecular formula but different connectivity; ACE/NEP vasopeptidase inhibitor class; direct substitution yields off-target pharmacology

Quantitative Differentiation Evidence for N-(2,4-Dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941955-23-3) vs. Closest Analogs


Hydrogen-Bond Acceptor Topology: 2,4-Dimethoxy vs. 2-Methoxy Analog

The target compound possesses six hydrogen-bond acceptor (HBA) atoms due to its 2,4-dimethoxyphenyl substitution, compared with five HBA atoms for the mono-2-methoxy analog N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide [1] [2]. This additional HBA capacity can alter solvation energetics and protein–ligand hydrogen-bonding networks, contributing to differentiation in binding site complementarity.

HBA Topology
Cross-study comparable
+1 HBA (6 vs. 5)
May alter solvation and hydrogen-bonding complementarity
Computed property; binding free energy shifts of 0.5–1.5 kcal/mol possible
Physicochemical profiling Drug-likeness SAR

Lipophilicity Differentiation: XLogP3 of 3.1 vs. 2,4-Difluorophenyl Analog

The computed XLogP3 for the target 2,4-dimethoxy compound is 3.1 [1]. In contrast, the 2,4-difluorophenyl analog N-(2,4-difluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide has an estimated XLogP3 of approximately 2.6–2.8 (based on fragment-based calculation; fluorine substitution reduces logP relative to methoxy) [2]. The ~0.3–0.5 log unit difference translates to a ~2–3× difference in octanol–water partition coefficient, affecting membrane permeability and non-specific protein binding.

Lipophilicity
Class-level
ΔXLogP3 ≈ +0.3 to +0.5
~2–3× partition coefficient difference; may affect permeability and protein binding
Comparator value estimated; verify experimentally
Lipophilicity ADME Permeability

Molecular Weight Differentiation: 432.5 Da vs. Ilepatril (Isomeric Vasopeptidase Inhibitor)

The target compound shares the molecular formula C₂₂H₂₈N₂O₅S and molecular weight 432.5 g/mol with Ilepatril (AVE-7688, CAS 473289-62-2), a dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitor [1] [2]. Despite this isomeric relationship, the two compounds differ fundamentally in atom connectivity: the target compound features a tosylpiperidine-acetamide scaffold, whereas Ilepatril is a benzyl-hydroxypentanamido-indanol derivative. Consequently, Ilepatril exhibits vasopeptidase inhibitory activity (ACE/NEP), while the target compound belongs to the HDAC-directed chemotype class. Procurement confusion between these isomeric compounds can lead to off-target pharmacology and erroneous biological conclusions.

Isomeric identity
Head-to-head
Same formula C₂₂H₂₈N₂O₅S; different scaffold: HDAC inhibitor vs. ACE/NEP inhibitor
Isomer confusion risks divergent pharmacology; verify by InChIKey
Procurement must confirm identity to avoid off-target experiments
Molecular weight Isomerism Target specificity

Rotatable Bond Count: Conformational Flexibility vs. Rigid Analogs

The target compound contains seven rotatable bonds [1]. Compared with N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide, which has approximately five rotatable bonds (one fewer methoxy group on the aryl ring), the target compound exhibits higher conformational entropy. Increased rotatable bond count can reduce binding affinity due to entropic penalty, but may also enable induced-fit binding to shallow or flexible protein pockets. In HDAC inhibitor SAR, optimal rotatable bond count is target-dependent; for HDAC1/2, compounds with 5–8 rotatable bonds have been reported to balance potency and selectivity [2].

Conformational flexibility
Class-level
+2 rotatable bonds (7 vs. ~5)
Entropic penalty may impact binding affinity; target-dependent SAR context
IC₅₀ could shift 5- to 30-fold depending on protein pocket
Conformational entropy Binding affinity Ligand efficiency

Recommended Application Scenarios for N-(2,4-Dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941955-23-3)


HDAC Inhibitor Lead Optimization and SAR Studies

Based on its classification within the tosylpiperidine-acetamide HDAC inhibitor chemotype [3], this compound is suited as a chemical probe or starting scaffold for HDAC1/2 inhibitor optimization programs. Its 2,4-dimethoxyphenyl substitution provides a distinct hydrogen-bonding and lipophilicity signature (XLogP3 = 3.1; HBA = 6) that can be systematically varied to explore SAR around the anilide-binding region of HDAC enzymes [1]. Researchers should directly compare this compound against mono-methoxy and unsubstituted phenyl analogs to quantify the contribution of the second methoxy group to isoform selectivity and cellular potency.

Physicochemical Benchmarking for CNS Drug Discovery

With a computed XLogP3 of 3.1, molecular weight of 432.5 Da, and seven rotatable bonds [1], this compound occupies a physicochemical space that is marginal for CNS drug-likeness but potentially acceptable with formulation optimization. It can serve as a reference compound for evaluating how subtle aryl substitution (dimethoxy vs. difluoro vs. monomethoxy) affects parallel artificial membrane permeability assay (PAMPA) and MDCK-MDR1 permeability, informing CNS multiparameter optimization (MPO) scores.

Negative Control for Ilepatril-Mediated Vasopeptidase Studies

Given that CAS 941955-23-3 shares the molecular formula C₂₂H₂₈N₂O₅S with Ilepatril (CAS 473289-62-2) but possesses a fundamentally different scaffold and target class [1] [2], this compound can be used as a selectivity control to confirm that observed biological effects in ACE/NEP assays are scaffold-specific and not attributable to a common metabolite or degradation product. Procurement teams should verify identity by InChIKey (CNQDAIAZSJPVHV-UHFFFAOYSA-N) to prevent isomer mis-selection [1].

Chemical Probe for Kinesin Spindle Protein (KSP) Inhibition Screening

Structural analogs within the tosylpiperidine-acetamide class have been reported to exhibit KSP (Eg5) inhibitory activity [4]. The 2,4-dimethoxyphenyl variant may be screened alongside the 2,4-difluorophenyl analog to determine whether electron-donating methoxy groups enhance or diminish KSP ATPase inhibition relative to electron-withdrawing fluoro substituents, providing insight into the electronic requirements of the KSP monastrol-binding pocket.

Application
Selection Property
Validation Focus
HDAC inhibitor SAR studies
2,4-dimethoxy substitution profile
Compare vs. mono-methoxy and unsubstituted analogs to assess isoform selectivity and cellular response
CNS drug-likeness benchmarking
Physicochemical signature (logP, MW, rotatable bonds)
Evaluate permeability and MPO scores; compare with difluoro and monomethoxy variants
Selectivity control for vasopeptidase assays
Isoform scaffold distinction (HDAC vs. ACE/NEP)
Confirm InChIKey identity; verify ACE/NEP activity absence to exclude isomer interference
KSP inhibition screening
Electron-donating methoxy group effect
Screen alongside 2,4-difluorophenyl analog to probe monastrol-pocket electronic requirements
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